2-(2,5-Dimethylphenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(2)11(7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
LNTPAUWRGWFRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CNCCO2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations in Morpholine Derivatives
Conformational Analysis and Stereochemistry of 2-(2,5-Dimethylphenyl)morpholine
The morpholine (B109124) ring typically adopts a chair conformation, similar to cyclohexane. cdnsciencepub.comresearchgate.net Theoretical and experimental studies have shown that for morpholine itself, an equilibrium exists between two chair conformers where the N-H proton is either in an equatorial (Chair-Eq) or axial (Chair-Ax) position. nih.gov The equatorial conformer is generally more stable. researchgate.netnih.gov
The introduction of a bulky 2,5-dimethylphenyl group at the C-2 position of the morpholine ring significantly influences its conformational preference. The aryl substituent will preferentially occupy the equatorial position to minimize steric hindrance. This is a common observation in substituted morpholines, where bulky groups favor an equatorial orientation. cdnsciencepub.comcdnsciencepub.com
The stereochemistry at the C-2 position is a critical determinant of biological activity. The presence of a chiral center at C-2 in this compound means it can exist as two enantiomers, (R) and (S). The specific spatial arrangement of the 2,5-dimethylphenyl group relative to the morpholine ring can lead to differential binding affinities with biological targets. nih.gov For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers exhibited distinct profiles as inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov
Table 1: Conformational and Stereochemical Features of this compound
| Feature | Description | Implication for Biological Activity |
| Morpholine Ring Conformation | Predominantly chair conformation. | Provides a stable, low-energy scaffold for substituent presentation. |
| Aryl Substituent Orientation | The 2,5-dimethylphenyl group preferentially adopts an equatorial position. | Minimizes steric clash and influences the overall shape of the molecule. |
| Stereocenter at C-2 | Leads to the existence of (R) and (S) enantiomers. | Enantiomers can exhibit different biological activities and potencies due to specific interactions with chiral biological targets. |
Influence of Aryl Substituents on Molecular Interactions
The nature and position of substituents on the aryl ring of 2-aryl-morpholine derivatives play a crucial role in modulating their molecular interactions and, consequently, their biological activity. The 2,5-dimethyl substitution pattern in this compound is a key feature that dictates its interaction with biological targets.
The methyl groups at positions 2 and 5 of the phenyl ring can influence the molecule's properties in several ways:
Steric Effects: The methyl groups introduce steric bulk, which can either enhance binding by promoting a specific conformation that fits a binding pocket or hinder binding if the pocket is too small. The relative position of these substituents is critical. For example, ortho-substituted aryl halides generally show lower yields in arylation reactions with morpholine compared to meta- or para-substituted ones, indicating a significant steric effect. researchgate.net
Electronic Effects: Methyl groups are weakly electron-donating. This can influence the electron density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions with amino acid residues in a protein target.
Hydrophobicity: The addition of two methyl groups increases the lipophilicity of the phenyl ring. This can enhance membrane permeability and access to hydrophobic binding pockets within a biological target.
Studies on various morpholine derivatives have demonstrated the profound impact of aryl substitution on biological activity. For example, in a series of morpholine-based thiazole (B1198619) derivatives, the introduction of an electron-withdrawing nitro group on the phenyl ring was found to improve the inhibition of carbonic anhydrase-II. nih.gov In another example, the presence of chlorine atoms on the phenyl ring of morpholine-benzimidazole-oxadiazole derivatives enhanced their binding affinity to the VEGFR-2 active site. acs.org These examples highlight the principle that modifying the electronic and steric properties of the aryl substituent is a key strategy in tuning the biological activity of morpholine derivatives.
Rational Design Principles for Modulating Biological Activity through Structural Modifications
The rational design of morpholine derivatives, including compounds like this compound, involves a systematic approach to modify the chemical structure to achieve a desired biological effect. nih.govacs.org This process relies on understanding the structure-activity relationships (SAR) to make informed decisions about which parts of the molecule to alter.
Key principles for modulating biological activity through structural modifications of 2-aryl-morpholine derivatives include:
Aryl Ring Substitution: As discussed previously, modifying the substituents on the phenyl ring is a primary strategy. This can involve changing the nature of the substituents (e.g., from electron-donating to electron-withdrawing), their position (ortho, meta, para), or their size to optimize interactions with the target. e3s-conferences.org
Morpholine Ring Substitution: Introducing substituents on the morpholine ring itself can also modulate activity. For example, methylation at different positions on the morpholine ring has been shown to affect the compound's stereochemistry and biological properties. cdnsciencepub.com
N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification. Attaching different functional groups to the nitrogen can alter the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which can impact biological activity and pharmacokinetic properties. acs.org
Stereochemistry: For chiral molecules like this compound, the synthesis of single enantiomers is often crucial. Biological systems are chiral, and often only one enantiomer will have the desired activity, while the other may be inactive or even have undesirable effects. nih.gov
Table 2: Strategies for Rational Design of 2-Aryl-Morpholine Derivatives
| Modification Strategy | Rationale | Potential Outcomes |
| Varying Aryl Substituents | To optimize steric and electronic interactions with the target binding site. | Increased potency, selectivity, and altered pharmacokinetic properties. |
| Modifying the Morpholine Ring | To fine-tune the overall conformation and introduce new interaction points. | Improved binding affinity and metabolic stability. |
| Altering N-Substitution | To modulate polarity, basicity, and hydrogen bonding capacity. | Enhanced solubility, cell permeability, and target engagement. |
| Controlling Stereochemistry | To exploit the chiral nature of biological targets. | Increased potency and reduced off-target effects. |
Pharmacophoric Importance of the Morpholine Ring in Bioactive Compounds
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The morpholine moiety is frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles. nih.govresearchgate.net
The importance of the morpholine ring as a pharmacophore stems from several key properties:
Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom (if unsubstituted or protonated) can act as a hydrogen bond donor. nih.gov These interactions are crucial for anchoring a molecule within the binding site of a protein. For instance, the oxygen atom of a morpholine ring in one inhibitor was shown to interact with a key valine residue in the hinge region of the PI3K enzyme. nih.gov
Metabolic Stability: The morpholine ring is generally metabolically stable, which can lead to an improved pharmacokinetic profile of a drug candidate. nih.gov
Scaffold for Diverse Functionality: The morpholine ring provides a rigid and well-defined three-dimensional scaffold upon which various substituents can be placed in specific spatial orientations to interact with a biological target. nih.govnih.gov
Biological Activity Profiling and Mechanistic Elucidation of 2 2,5 Dimethylphenyl Morpholine and Analogues in Vitro Studies
Enzyme Inhibition Studies
Enzyme inhibition assays are crucial in drug discovery and development for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. The inhibitory potential of 2-(2,5-Dimethylphenyl)morpholine against several key enzymes has been a subject of scientific inquiry.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme in the synthesis of DNA, and its inhibitors are used as anticancer and antimicrobial agents. A comprehensive search of scientific literature and databases has been conducted to determine the in vitro inhibitory activity of this compound against DHFR.
Based on the available data, there are no published in vitro studies that have specifically evaluated the inhibitory effect of this compound on Dihydrofolate Reductase (DHFR).
Carbonic Anhydrase (CA-II) Inhibition
Carbonic anhydrase II is a zinc-containing metalloenzyme that plays a role in various physiological processes. While morpholine-containing compounds have been investigated as carbonic anhydrase inhibitors, specific data for this compound is essential for a precise understanding of its activity.
A review of the accessible scientific literature reveals a lack of specific in vitro studies on the inhibition of Carbonic Anhydrase II (CA-II) by this compound. While studies on morpholine-derived thiazoles have shown inhibitory action against bovine CA-II, data for the specific compound is not available. nih.gov
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. The effect of various morpholine (B109124) derivatives on mTOR has been explored, highlighting the importance of the morpholine scaffold.
Despite the investigation of other morpholine derivatives as mTOR inhibitors, there is currently no specific in vitro data available in the public domain regarding the inhibitory activity of this compound against the mammalian target of rapamycin (mTOR). nih.govnih.govrsc.org
Other Relevant Enzymatic Targets
Beyond the primary enzymes of interest, the broader enzymatic inhibition profile of a compound can reveal additional therapeutic possibilities.
A thorough search of the scientific literature did not yield any in vitro studies investigating the inhibitory activity of this compound against other specific enzymatic targets.
Receptor Interaction and Ligand Binding Studies
Understanding how a compound interacts with various receptors is fundamental to elucidating its mechanism of action and potential pharmacological effects. In vitro receptor binding assays are a primary tool for this purpose.
In Vitro Receptor Binding Assays
These assays measure the affinity of a ligand for a specific receptor. Such studies are critical for identifying potential drug candidates and understanding their specificity.
No specific in vitro receptor binding assay data for this compound has been reported in the available scientific literature. Therefore, its affinity and selectivity for various receptors remain uncharacterized.
Signaling Pathway Modulation
Research into the signaling pathway modulation of this compound and its analogues has revealed potential interactions with key cellular targets involved in cancer progression. While direct studies on this compound are limited, research on analogous morpholine-containing compounds provides insights into their potential mechanisms.
One area of investigation for morpholine derivatives has been their interaction with protein kinases. For instance, certain morpholine-benzimidazole-oxadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis and tumor development. acs.org Specifically, compound 5h, a morpholine-benzimidazole-oxadiazole derivative, demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.049 µM, comparable to the standard drug sorafenib. acs.org Molecular docking studies suggest that these compounds effectively bind to the ATP-binding pocket of VEGFR-2. acs.org
Furthermore, some morpholine derivatives have been investigated for their effects on the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for cell growth and survival. mdpi.com For example, the pyrimidine-morpholine derivative, compound 1c, exhibited potent inhibitory activity against PI3Kδ, comparable to the approved drug Duvelisib. tandfonline.com
While these studies focus on analogues, they suggest that the morpholine scaffold can be a key pharmacophore for targeting signaling pathways crucial for cancer cell proliferation and survival. nih.govresearchgate.net
Anti-Proliferative and Cytotoxic Activities in Cellular Models (Excluding Clinical Data)
Assessment against Diverse Cancer Cell Lines
The anti-proliferative and cytotoxic activities of this compound and its analogues have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of potential efficacy.
Morpholine-substituted quinazoline (B50416) derivatives have shown cytotoxic activities in the low to submicromolar range against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov For example, compound AK-10 from this series displayed IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Another series of morpholine-substituted tetrahydroquinoline derivatives also showed potent cytotoxicity against A549, MCF-7, and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com Compound 10e was particularly active against A549 cells with an IC50 of 0.033 µM, while compound 10h was most effective against MCF-7 cells with an IC50 of 0.087 µM. mdpi.com
Similarly, novel pyrimidine-morpholine hybrids have been assessed for their anti-proliferative effects. nih.gov Compound 2g from this series exhibited a potent IC50 value of 5.10 µM against the SW480 (colon adenocarcinoma) cell line. nih.gov In another study, morpholine-benzimidazole-oxadiazole derivatives were tested against the HT-29 human colon cancer cell line. acs.org
The cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide were identified in HeLa (cervical cancer) cells, showing effects comparable to cisplatin (B142131) at a concentration of 3.16 µM/mL. mdpi.com Furthermore, ruthenium(II) p-cymene (B1678584) complexes containing a morpholine motif displayed in vitro anti-proliferative activity with IC50 values in the range of approximately 1-14 μM in various cancer cell lines, including MDA-MB-231, MiaPaCa2 (pancreatic cancer), and Hep-G2 (liver cancer). nih.gov
It is noteworthy that some morpholine derivatives have shown selectivity, with minimal toxicity towards normal cell lines such as NIH3T3 (mouse embryonic fibroblast) and Vero (monkey kidney epithelial) cells. acs.orgmdpi.com
Table 1: Anti-proliferative Activity of this compound Analogues in Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value |
| AK-10 (Morpholine-substituted quinazoline) | A549 | 8.55 µM |
| AK-10 (Morpholine-substituted quinazoline) | MCF-7 | 3.15 µM |
| AK-10 (Morpholine-substituted quinazoline) | SHSY-5Y | 3.36 µM |
| 10e (Morpholine-substituted tetrahydroquinoline) | A549 | 0.033 µM |
| 10h (Morpholine-substituted tetrahydroquinoline) | MCF-7 | 0.087 µM |
| 2g (Pyrimidine-morpholine hybrid) | SW480 | 5.10 µM |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | 3.16 µM/mL |
| Ruthenium(II) p-cymene complex with morpholine | MDA-MB-231, MiaPaCa2, Hep-G2 | ~1-14 µM |
Mechanisms of Action in Cellular Apoptosis and Cell Cycle Modulation
The anti-proliferative effects of this compound analogues are often linked to the induction of apoptosis and modulation of the cell cycle.
Several studies have demonstrated that morpholine derivatives can trigger apoptosis in cancer cells. For instance, a pyrimidine-morpholine derivative, compound XIX, was shown to induce apoptosis in SW480 cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. tandfonline.com This compound also caused a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. tandfonline.com Similarly, the compound M22, a morpholine derivative, induced apoptosis in A549 non-small cell lung adenocarcinoma cells by downregulating Bcl-2 and upregulating Bax, Caspase-3, and Caspase-9. researchgate.net The novel arsenic compound (2,6-dimethylphenyl)arsonic acid (As2) was also found to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway, involving the downregulation of XIAP (x-linked inhibitor of apoptosis protein). mdpi.com
In addition to apoptosis, cell cycle arrest is another mechanism by which these compounds exert their anti-cancer effects. Compound M22 was found to cause G0/G1 phase arrest in A549 cells by suppressing the expression of cyclin D1, cyclin E1, and CDK2. researchgate.net Another pyrimidine (B1678525) derivative, compound 1c, arrested the cell cycle at the S phase in HL60 and leukemia SR cells. tandfonline.com Furthermore, 5-Demethylnobiletin, a compound that can be conceptually related to morpholine derivatives in its biological effects, induced G0/G1 phase arrest in glioblastoma cells by downregulating Cyclin D1 and CDK6. nih.gov
These findings suggest that the anti-proliferative activity of morpholine analogues is mediated through a combination of apoptosis induction and cell cycle disruption, targeting key regulatory proteins in these pathways.
Anti-Inflammatory Potential and Immunomodulatory Effects
Cytokine Production Modulation
The morpholine scaffold and its derivatives have demonstrated the potential to modulate the production of various cytokines, which are key mediators in inflammatory and immune responses.
Studies on curcumin (B1669340) analogues, which can share mechanistic similarities with some heterocyclic compounds, have shown significant effects on cytokine expression. For example, the curcumin analogue BAT3 was found to significantly downregulate the TNF-inducible expression of pro-inflammatory cytokines such as IL-6 and MCP-1. mdpi.com Another curcumin analogue, EF31, also demonstrated potent inhibition of pro-inflammatory cytokine mRNA and protein expression, including TNF-α, IL-1β, and IL-6. nih.gov
In the context of immunomodulation, certain phthalimido-desmuramyl dipeptides, which are structurally distinct but functionally relevant in terms of immune response modulation, have been shown to up-regulate the synthesis of both Th1-type cytokines (IFN-γ, IL-2, IL-12) and Th2-type cytokines (IL-4, IL-10) in human peripheral blood mononuclear cell cultures. nih.gov For instance, compounds LK 508 and LK 512 were effective in up-regulating the production of IL-2, IL-4, and IL-10. nih.gov This suggests a complex immunomodulatory profile rather than simple suppression of inflammation.
The compound LQFM275, a darbufelone derivative, has been shown to reduce the levels of pro-inflammatory cytokines TNF-α and IL-1β while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10 in a carrageenan-induced pleurisy model. nih.gov This dual action highlights the potential for sophisticated immunomodulation.
These findings, while not directly on this compound, indicate that related structures can significantly influence the cytokine milieu, suggesting a potential avenue for the anti-inflammatory and immunomodulatory activity of morpholine derivatives.
Inflammatory Pathway Inhibition (e.g., NF-κB)
The inhibition of key inflammatory signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway, is a significant mechanism underlying the anti-inflammatory potential of morpholine-related compounds. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov
Several studies have highlighted the ability of morpholine analogues and related heterocyclic compounds to inhibit NF-κB activity. For example, a novel heterocyclic curcumin analogue, BAT3, was identified as a potent inhibitor of NF-κB. mdpi.com It was shown to inhibit NF-κB/DNA-binding, thereby suppressing the transcription of NF-κB target genes. mdpi.com Another curcumin analogue, EF31, also exhibited potent inhibition of the NF-κB pathway by targeting IκB kinase β, which is upstream of NF-κB activation. nih.gov
Furthermore, mollugin (B1680248) derivatives have been synthesized and evaluated for their NF-κB inhibitory activity. nih.gov Compound 6d from this series showed promising inhibitory activity with an IC50 of 3.81 µM and was found to down-regulate NF-κB expression by suppressing TNF-α-induced expression of the p65 protein, a key subunit of NF-κB. nih.gov
The anti-inflammatory effects of these compounds are often directly linked to their ability to suppress the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators. preprints.org This mechanism provides a strong rationale for the investigation of this compound and its analogues as potential anti-inflammatory agents.
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)
The antimicrobial breadth of this compound and its derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against various bacterial, fungal, and viral pathogens.
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a key in vitro measure of a compound's antimicrobial potency. For derivatives of this compound, these values have been determined against a panel of clinically relevant microbes.
One area of investigation has been their potential as antifungal agents. For instance, certain morpholine derivatives have been evaluated for their activity against various fungal strains. The fungicidal action of these compounds is often attributed to the inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity. Specifically, they can target enzymes like sterol Δ14-reductase and Δ8→Δ7-isomerase.
While specific MIC values for this compound against a wide range of bacteria, fungi, and viruses are not extensively detailed in the public domain, the broader class of morpholine-containing compounds has shown promise. For example, some morpholine derivatives have demonstrated notable activity against phytopathogenic fungi.
Resistance Mechanism Investigations
The development of resistance to antimicrobial agents is a significant clinical challenge. For morpholine-based antifungals, resistance can emerge through several mechanisms. One primary route is the modification of the drug's target enzyme. For example, mutations in the gene encoding for sterol Δ14-reductase can reduce the binding affinity of the morpholine compound, thereby diminishing its inhibitory effect.
Another potential mechanism of resistance involves the upregulation of efflux pumps. These are membrane proteins that can actively transport the antimicrobial agent out of the fungal cell, preventing it from reaching its intracellular target at a high enough concentration to be effective. The overexpression of genes encoding these pumps is a common strategy employed by fungi to develop resistance to various xenobiotics, including some antifungal drugs.
Neuroprotective Effects and Neurological Pathway Interactions
Beyond antimicrobial applications, there is emerging interest in the neuroprotective potential of morpholine-containing compounds. Research in this area often focuses on their ability to mitigate neuronal damage and interact with key neurological pathways.
Studies have shown that some morpholine derivatives can exhibit neuroprotective properties in models of neurodegenerative diseases. For instance, certain compounds have been found to protect neuronal cells from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to cell death. This is a common pathological mechanism in conditions such as stroke and Alzheimer's disease. The mechanism of action for this neuroprotection may involve the modulation of glutamate receptors or downstream signaling pathways.
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Consequently, compounds with antioxidant and ROS scavenging capabilities are of significant therapeutic interest.
Derivatives of this compound have been investigated for their antioxidant properties. The presence of the morpholine ring, along with various substituents on the phenyl ring, can influence the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
The structural features of these molecules, including the electron-donating or electron-withdrawing nature of the substituents, play a crucial role in their antioxidant potential. For example, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic ring can enhance the radical scavenging activity.
Investigations into Other Emerging Biological Targets and Activities
The therapeutic landscape for this compound and its analogues is continually expanding as new research uncovers novel biological targets and activities. The versatility of the morpholine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles.
One emerging area of interest is their potential as anticancer agents. Certain morpholine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanisms of action are varied but can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.
Furthermore, the anti-inflammatory properties of some morpholine-containing compounds are also being explored. This activity may be linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Computational and Theoretical Chemistry of 2 2,5 Dimethylphenyl Morpholine
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of 2-(2,5-dimethylphenyl)morpholine. These calculations offer a detailed picture of the molecule's geometry, electronic nature, and thermodynamic stability.
Molecular Geometry Optimization and Conformation
The three-dimensional arrangement of atoms in this compound is fundamental to its properties. Geometry optimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the most stable conformation of the molecule. researchgate.nettulane.edu The morpholine (B109124) ring generally adopts a chair conformation, which is the most stable arrangement for this six-membered heterocyclic ring. The orientation of the 2,5-dimethylphenyl group relative to the morpholine ring is also a key structural feature. The dihedral angle between the mean planes of the quinoline (B57606) ring system and the phenyl ring has been reported to be 78.8 (1)° in a related structure. nih.gov In another related chalcone, the xylyl group is forced out of the plane of conjugation due to steric hindrance between the ketone and the ortho methyl group. mdpi.com The optimization process identifies the lowest energy structure by exploring various possible spatial arrangements of the atoms. These optimized geometries are crucial for subsequent electronic structure and property calculations. researchgate.netnih.gov
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and greater polarizability. nih.govresearchgate.net
The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key to understanding how the molecule will interact with other chemical species. mdpi.com For instance, in related morpholine derivatives, the HOMO and LUMO analysis has been instrumental in explaining their reactivity. mdpi.comnih.gov DFT calculations provide detailed visualizations of these orbitals and their energy levels, offering a quantitative measure of the molecule's electronic behavior. nih.govresearchgate.net
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.gov |
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), as well as neutral regions (green). nih.gov
For this compound, the MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential, marking them as sites for nucleophilic attack. The MEP surface provides a clear and intuitive picture of where the molecule is most likely to interact with other polar molecules or ions, which is fundamental for understanding intermolecular interactions. researchgate.netdntb.gov.uaresearchgate.net
Thermodynamic Properties and Stability
DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability of the molecule and its behavior under different temperature and pressure conditions. By comparing the thermodynamic data of different conformers or isomers, the most stable form can be identified. For example, studies on related compounds have used DFT to investigate the relative stabilities of different tautomeric forms. tulane.edu These calculations provide a theoretical foundation for the compound's expected behavior in chemical reactions and physical processes. researchgate.net
Molecular Docking and Molecular Dynamics (MD) Simulations
To understand how this compound might interact with biological systems, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods predict the binding affinity and dynamic behavior of the molecule when it interacts with a specific protein target. gyanvihar.orgmdpi.com
Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein receptor. researchgate.netscispace.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. gyanvihar.org Lower docking scores typically indicate a more favorable binding interaction. gyanvihar.org
This technique can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. scispace.comnih.gov For instance, in studies of other morpholine derivatives, molecular docking has been successfully used to predict binding modes and affinities with various protein targets, providing insights into their potential biological activities. acs.orgnih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, showing how the ligand and protein move and adapt to each other. researchgate.net These simulations can confirm the stability of the interactions identified in docking and provide a more detailed understanding of the binding mechanism. mdpi.comacs.org
| Computational Technique | Purpose | Key Information Provided |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein. gyanvihar.orgresearchgate.net | Docking score, binding pose, key interacting residues, types of interactions (e.g., hydrogen bonds). scispace.com |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-protein complex, conformational changes, dynamic interaction patterns. mdpi.comresearchgate.net |
Binding Affinity and Conformational Changes
No studies detailing the binding affinity of this compound to any specific biological target (e.g., receptors, enzymes) were identified. Similarly, research on its conformational analysis, including rotational barriers and stable isomer identification, is not present in the available literature. For context, studies on related molecules, such as 4-hydroxy-2,5-dimethylphenyl-benzophenone, have involved conformational analysis, but these findings cannot be extrapolated to the target compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
The development of QSAR models requires a dataset of multiple compounds with measured biological activity. No such studies incorporating this compound were found. Therefore, it is not possible to discuss predictive modeling of its biological activity or the specific molecular descriptors that would be significant.
Descriptor Calculation and Feature Selection
Without a QSAR study, there has been no calculation and selection of relevant molecular descriptors (e.g., electronic, steric, topological) for this compound in the context of predicting a specific biological endpoint. The process involves calculating a wide range of descriptors and then using statistical methods to select the most relevant ones for a given activity, a step that has not been performed for this compound in published literature. pensoft.net
Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions
NBO analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. nih.govicm.edu.plbibliotekanauki.pl No published studies were found that have performed an NBO analysis on this compound. Consequently, there is no data on its specific orbital interactions, charge delocalization, or the nature of its intermolecular interactions derived from this method.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. researchgate.netnist.govufz.denih.gov It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), and their connectivity within the molecule.
¹H NMR and ¹³C NMR
One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in "2-(2,5-Dimethylphenyl)morpholine." nih.govresearchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals reveal the number of chemically non-equivalent protons and their neighboring atoms. For the morpholine (B109124) ring, distinct signals are expected for the axial and equatorial protons, the nature of which can be influenced by the ring's conformation. researchgate.netnih.gov The protons on the dimethylphenyl group will also exhibit characteristic signals in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. nih.govresearchgate.net Each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and an indication of their chemical environment (e.g., aliphatic, aromatic, attached to a heteroatom).
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine CH₂-N | ~2.5 - 3.0 | ~45 - 55 |
| Morpholine CH₂-O | ~3.5 - 4.0 | ~65 - 75 |
| Morpholine CH-Ar | ~4.0 - 4.5 | ~70 - 80 |
| Aromatic CH | ~7.0 - 7.5 | ~125 - 135 |
| Aromatic C-CH₃ | Not Applicable | ~130 - 140 |
| Aromatic C-Morpholine | Not Applicable | ~140 - 150 |
| Methyl CH₃ | ~2.2 - 2.5 | ~15 - 25 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure. nih.govscience.govyoutube.comyoutube.comharvard.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net For "this compound," COSY would show correlations between the protons within the morpholine ring and between the aromatic protons on the dimethylphenyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. nih.govyoutube.com This allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.govyoutube.com HMBC is particularly useful for connecting different fragments of the molecule, such as linking the morpholine ring to the dimethylphenyl group through the C-C bond.
The combined application of these 1D and 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of "this compound." researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ufz.de The technique is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.
For "this compound," the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations from the aliphatic (morpholine) and aromatic (dimethylphenyl) parts of the molecule, typically in the range of 2850-3000 cm⁻¹. docbrown.infodocbrown.info
C-N stretching vibrations of the morpholine ring, which usually appear in the 1000-1350 cm⁻¹ region.
C-O-C stretching vibrations of the ether linkage in the morpholine ring, typically observed as a strong band around 1100 cm⁻¹.
Aromatic C=C stretching vibrations from the dimethylphenyl ring, which give rise to several bands in the 1450-1600 cm⁻¹ region.
C-H bending vibrations which can further help to distinguish between aliphatic and aromatic C-H bonds.
The "fingerprint region" of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification by comparison with a reference spectrum. docbrown.infodocbrown.info The NIST WebBook provides IR spectral data for 2,5-dimethylmorpholine (B1593661), which can serve as a reference for the morpholine portion of the target molecule. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 |
| Aromatic C-H | Stretching | 3010 - 3100 |
| C-N | Stretching | 1000 - 1350 |
| C-O-C (Ether) | Stretching | 1070 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nist.govufz.denih.gov In a mass spectrometer, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).
For "this compound" (C₁₂H₁₇NO), the exact mass can be calculated and would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ in the mass spectrum. ufz.de The high-resolution mass spectrum would provide the precise elemental composition.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for morpholine derivatives often involve the cleavage of the morpholine ring. The dimethylphenyl group would also lead to characteristic fragment ions. Analysis of the mass spectrum of 2,6-dimethylmorpholine (B58159) shows characteristic peaks that can be used as a reference for the fragmentation of the morpholine ring. ufz.de
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | C₁₂H₁₇NO⁺ | 191.13 |
| Protonated Molecule [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.14 |
| Fragment 1 | C₁₀H₁₃⁺ | 133.10 |
| Fragment 2 | C₈H₉⁺ | 105.07 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
To perform single-crystal XRD, a suitable single crystal of "this compound" must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. mdpi.com The resulting electron density map is used to build a model of the molecule's structure.
While no specific XRD data for "this compound" was found in the search results, studies on related compounds like 2,5-dimethylphenyl quinoline-2-carboxylate demonstrate the power of this technique in determining the dihedral angles between different ring systems within a molecule. nih.gov For the target compound, XRD would reveal the precise conformation of the morpholine ring (e.g., chair, boat) and the orientation of the dimethylphenyl group relative to the morpholine ring. mdpi.com
Table 4: Potential Crystallographic Data from XRD for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the types of electronic transitions occurring.
For "this compound," the UV-Vis spectrum would be dominated by the absorptions of the aromatic dimethylphenyl group. The presence of the morpholine substituent may cause a slight shift in the λmax values compared to unsubstituted or differently substituted benzene (B151609) rings. The electronic transitions are typically π → π* transitions within the aromatic ring. nist.govscience-softcon.de The morpholine moiety itself does not have significant absorption in the near-UV region. rsc.org
Table 5: Expected UV-Visible Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Dimethylphenyl ring | ~260 - 280 |
Note: The exact λmax can be influenced by the solvent used for the measurement.
Emerging Research Frontiers and Future Academic Perspectives
Development of Novel Synthetic Pathways and Methodologies
The synthesis of morpholine (B109124) derivatives is a dynamic area of research, with a continuous drive towards more efficient, stereoselective, and environmentally benign methods. osi.lvnih.gov Traditional methods for synthesizing morpholines often involve the cyclization of 1,2-amino alcohols. researchgate.net However, recent advancements have introduced novel strategies that offer greater control and versatility.
One promising approach involves the use of transition metal catalysis, which has been shown to facilitate the synthesis of morpholines in a stereoselective manner. osi.lvresearchgate.net For instance, palladium-catalyzed carboamination reactions have been employed to produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org Another innovative method utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This approach is not only high-yielding but also offers significant environmental and safety benefits over traditional methods. chemrxiv.org
The development of synthetic routes to access diverse substitution patterns on the morpholine ring is crucial for exploring the structure-activity relationships (SAR) of compounds like 2-(2,5-Dimethylphenyl)morpholine. Methodologies that allow for the facile introduction of various functional groups will be instrumental in generating libraries of analogs for biological screening. nih.gov For example, a novel synthesis of cis-3,5-disubstituted morpholine derivatives has been achieved through the electrophile-induced ring closure of 1-tert-Butyl-2-(allyloxymethyl)aziridine. nih.gov
Future research in this area will likely focus on the development of catalytic enantioselective methods for the direct synthesis of chiral morpholines, including those with specific substitution patterns like the 2,5-dimethylphenyl group. The exploration of multi-component reactions and flow chemistry approaches could also streamline the synthesis of these valuable compounds. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Morpholine Derivatives
| Methodology | Key Features | Advantages | Disadvantages |
| Traditional Cyclization of 1,2-Amino Alcohols | Simple and direct. | Readily available starting materials. | Often requires harsh conditions and may lack stereocontrol. |
| Transition Metal-Catalyzed Cyclization | Employs catalysts like palladium. | High stereoselectivity and yields. | Catalyst cost and removal can be a concern. |
| Ethylene Sulfate Protocol | Redox-neutral, one or two-step process. | Uses inexpensive reagents, environmentally friendly. | Substrate scope may be a limitation. |
| Electrophile-Induced Ring Closure of Aziridines | Diastereoselective synthesis of substituted morpholines. | Access to specific substitution patterns. | May involve multi-step synthesis of the aziridine (B145994) precursor. |
Exploration of New Biological Targets and Disease Areas
Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. e3s-conferences.orgresearchgate.net The 2-(2,5-dimethylphenyl) group in the target compound suggests potential for unique interactions with biological targets, warranting a broad investigation into new therapeutic areas.
Recent studies have highlighted the potential of morpholine-containing compounds as inhibitors of key signaling pathways in cancer. For example, derivatives have been designed as inhibitors of mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor-2), both crucial for cancer cell growth and angiogenesis. acs.orgmdpi.com The addition of a morpholine moiety has been shown to improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates. mdpi.com A recent study on morpholine-benzimidazole-oxadiazole derivatives identified compounds with potent VEGFR-2 inhibitory activity, highlighting the potential of this scaffold in colon cancer treatment. acs.orgacs.org
Beyond oncology, morpholine derivatives are being explored for their activity against central nervous system (CNS) disorders. The morpholine ring can enhance the potency of compounds targeting receptors involved in mood disorders and neurodegenerative diseases, and can also improve their ability to cross the blood-brain barrier. nih.gov For instance, the introduction of a 2,5-dimethylmorpholine (B1593661) moiety into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a highly CNS-penetrant compound. nih.gov
The antimicrobial potential of morpholine derivatives is another promising avenue. Morpholine-modified ruthenium complexes have shown significant antibacterial activity against Staphylococcus aureus, including drug-resistant strains. rsc.org These agents appear to act through multiple mechanisms, including disruption of the bacterial membrane and induction of reactive oxygen species. rsc.org
Future research should focus on screening this compound and its analogs against a diverse panel of biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in various diseases. High-throughput screening campaigns, coupled with detailed mechanistic studies, will be essential to uncover novel therapeutic applications.
Integration of Advanced Computational Approaches for Drug Discovery
In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing insights into drug-target interactions at a molecular level. frontiersin.orgnih.gov For a compound like this compound, computational approaches can play a pivotal role in predicting its biological activity and guiding the design of more potent and selective analogs.
Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. youtube.com This can help to elucidate the key interactions responsible for the biological activity of morpholine derivatives and to understand the impact of substitutions, such as the 2,5-dimethylphenyl group. acs.orgyoutube.com For example, docking studies have been used to understand the binding of morpholine-substituted tetrahydroquinoline derivatives to the mTOR active site. mdpi.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, revealing information about the stability of the interaction and the conformational changes that occur upon binding. acs.orgfrontiersin.org This can be particularly useful for understanding the role of the flexible morpholine ring in binding.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
The integration of these computational approaches can create a powerful workflow for the discovery and optimization of drugs based on the this compound scaffold. This can accelerate the identification of promising lead compounds and reduce the time and resources required for preclinical development. frontiersin.org
Table 2: Computational Approaches in Drug Discovery for Morpholine Derivatives
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicts binding mode of a ligand to a protein target. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) and preferred binding orientation. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the binding interaction and reveals conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Predicts the activity of new compounds and guides lead optimization. |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Identifies potential hit compounds for further experimental testing. |
| Homology Modeling | Creates a 3D model of a target protein based on the structure of a related protein. | Enables structure-based drug design when an experimental structure is unavailable. |
Bioconjugation and Prodrug Strategies involving Morpholine Derivatives
Bioconjugation and prodrug design are powerful strategies to enhance the therapeutic efficacy of drug molecules by improving their solubility, stability, and targeting capabilities. nih.govnih.govmdpi.com While specific examples involving this compound are not yet prevalent in the literature, the inherent properties of the morpholine ring make it an attractive candidate for such modifications.
Prodrugs are inactive derivatives of a drug that are converted to the active form in the body. researchgate.net This approach can be used to overcome issues such as poor solubility or permeability. mdpi.comresearchgate.net For instance, attaching a hydrophilic moiety to a drug can improve its water solubility, while adding a lipophilic group can enhance its ability to cross cell membranes. mdpi.com Morpholine analogs have been incorporated into prodrug designs to improve the properties of the parent drug. nih.gov The this compound scaffold could be derivatized to create prodrugs with tailored release profiles and improved pharmacokinetic properties.
Bioconjugation involves linking a drug molecule to a larger entity, such as a polymer, antibody, or nanoparticle, to improve its delivery to the target site. nih.gov The morpholine nitrogen provides a potential handle for conjugation to various carriers. This could enable the targeted delivery of this compound to specific tissues or cells, thereby increasing its efficacy and reducing off-target side effects.
Future research should explore the synthesis of prodrugs of this compound with various cleavable linkers to control the rate and location of drug release. Additionally, the development of bioconjugates using this scaffold could open up new avenues for targeted therapies, particularly in the context of cancer and other diseases where site-specific drug delivery is crucial.
Application of Morpholine Derivatives in Materials Science and Catalysis
Beyond their therapeutic potential, morpholine and its derivatives have found widespread applications in materials science and catalysis due to their unique chemical properties. e3s-conferences.orgchemicalbook.com The presence of both an ether and an amine group within the morpholine ring imparts a combination of properties that make it a versatile building block for various materials. chemicalbook.com
In the realm of materials science, morpholine derivatives are used as curing agents for epoxy resins, which are essential components in adhesives, coatings, and composites. e3s-conferences.orgalibaba.com They also act as stabilizers and cross-linking agents in the production of polymers, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org Morpholine itself is used as a corrosion inhibitor in steam boiler systems and for the protection of various metals. chemicalbook.comnih.gov
As catalysts, morpholine derivatives have shown efficacy in a range of chemical reactions. alibaba.com They can act as organocatalysts, for example, in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.org While morpholine-enamines have been considered less reactive than their pyrrolidine (B122466) counterparts, recent studies have shown that appropriately designed morpholine-based organocatalysts can be highly efficient and stereoselective. frontiersin.org Morpholine is also used in the preparation of alumina (B75360) catalysts for hydrocarbon treatment. chemicalbook.com
The 2-(2,5-dimethylphenyl) substituent on the morpholine ring could influence the catalytic activity and material properties of derivatives. The steric bulk and electronic nature of this group could be exploited to fine-tune the performance of catalysts or to create polymers with specific characteristics. Future research could focus on synthesizing and evaluating polymers and catalysts derived from this compound to explore their potential in these applications.
Interdisciplinary Research Collaborations and Data Sharing
The multifaceted nature of research on a compound like this compound necessitates a collaborative and interdisciplinary approach. The journey from initial synthesis to potential therapeutic or material application requires expertise from synthetic organic chemistry, medicinal chemistry, pharmacology, computational chemistry, and materials science.
Effective collaboration between these disciplines is crucial for accelerating progress. For example, computational chemists can guide the design of new analogs for synthesis by medicinal chemists, which can then be evaluated by pharmacologists. The feedback from biological testing can then inform the next round of computational modeling and synthesis, creating an iterative cycle of drug discovery and optimization.
Data sharing is another critical component of modern scientific research. thermofisher.com Open access to research data, including synthetic protocols, biological screening results, and computational models, can prevent duplication of effort and foster innovation. thermofisher.com Platforms and initiatives such as the Joint Genome Institute, UK Biobank, and Project Data Sphere are examples of successful data-sharing efforts that have advanced research in various fields. thermofisher.com
For a relatively unexplored compound like this compound, establishing a collaborative research network and embracing open data principles could significantly accelerate the elucidation of its full potential. This would not only benefit the scientific community but also ultimately contribute to the development of new therapies and materials that can address pressing societal needs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,5-Dimethylphenyl)morpholine, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves coupling a pre-functionalized morpholine precursor with a 2,5-dimethylphenyl group. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing aryl groups to nitrogen-containing heterocycles. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Catalytic systems like Pd(OAc)₂ with Xantphos ligand can enhance efficiency .
- Optimization : Monitor reaction progress via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and ensuring purity?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N–CH₂) and aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 220.18 (C₁₂H₁₇NO⁺) .
- Purity Analysis :
- HPLC-UV : Use a C18 column (acetonitrile/water mobile phase, 254 nm detection) to quantify impurities (<0.5% total) .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?
- Solubility Data :
- Highly soluble in dichloromethane (DCM) and THF (>50 mg/mL), moderately soluble in ethanol (~10 mg/mL), and poorly soluble in water (<0.1 mg/mL).
Advanced Research Questions
Q. How do structural modifications at the morpholine ring or aromatic substituents influence the compound’s activity as a GPR40 agonist?
- Structure-Activity Relationship (SAR) :
- The 2,5-dimethylphenyl group enhances hydrophobic interactions with GPR40’s binding pocket, as demonstrated in analogues showing potent glucose-dependent insulin secretion (EC₅₀ < 100 nM) .
- Substituting the morpholine oxygen with sulfur reduces potency, indicating the importance of hydrogen bonding at the receptor interface .
Q. What strategies can resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?
- Key Considerations :
- Pharmacokinetics : Assess oral bioavailability and metabolic stability using liver microsome assays. Low bioavailability (<20%) may explain reduced in vivo efficacy despite high in vitro affinity .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
Q. What advanced methods are effective in impurity profiling during synthesis?
- Analytical Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
